1,3,4-Oxadiazinan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

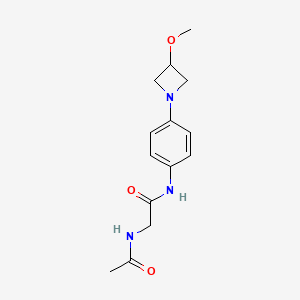

1,3,4-Oxadiazinan-2-one is a chemical compound with the molecular formula C3H6N2O2 . It is used for research and testing purposes . The compound is manufactured by Enamine Ltd and is stored under freezing conditions .

Synthesis Analysis

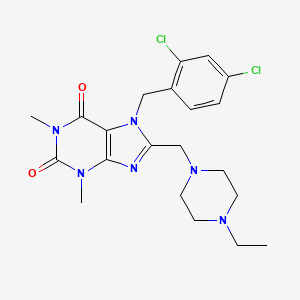

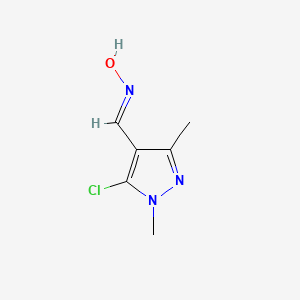

The synthesis of 1,3,4-Oxadiazinan-2-one structures has been achieved through the reaction of 3-amino-1-propanols with EC in the presence of TBD . Another method involves the cyclization of N, N '-diacylhydrazines in the presence of various dehydrating agents . More recently, milder user-friendly protocols have been developed, involving in situ generated N, N '-diacylhydrazines with sequential intramolecular cyclization .Molecular Structure Analysis

The 1,3,4-Oxadiazinan-2-one molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The formation of recurrent H-bonded motifs involving the 1,3,4-oxadiazole is observed. In addition, a variety of CH⋯π interactions are established, involving both aliphatic and aromatic C–H bonds and the π-system of the electron-rich tert-butylphenyl ring .Chemical Reactions Analysis

The chemical reactions of 1,3,4-Oxadiazinan-2-one involve the intramolecular cyclization of N-acylhydrazones under oxidative conditions . The reaction can proceed smoothly to afford the desired products in moderate to high yields .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

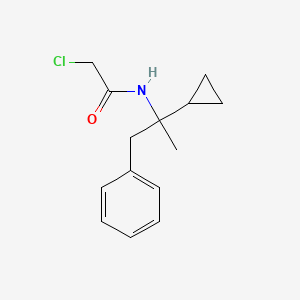

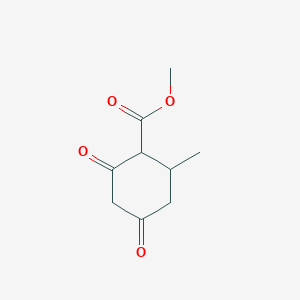

- Synthesis Techniques : The synthesis of various derivatives of 1,3,4-oxadiazinan-2-one, such as (5R)-4-Methyl-5-phenyl-1,3,4-oxadiazinan-2-one, has been achieved through multi-step processes. This synthesis demonstrates the practicality of acylation directly with acids, yielding products with excellent efficiency (Rodrigues, Olivato, & Rittner, 2005).

- Molecular Structure Analysis : Studies on compounds like (5R)-3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one provide insights into the molecular structures of 1,3,4-oxadiazinan-2-ones, revealing their conformational properties and interaction patterns in crystal structures (Caracelli et al., 2011).

Biochemical Applications

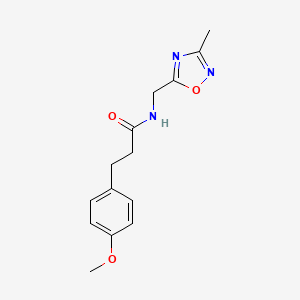

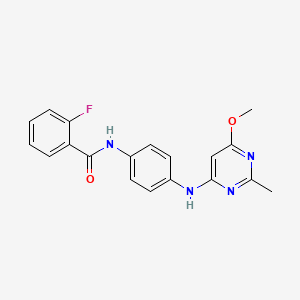

- Antioxidant and Antimicrobial Activities : Novel oxadiazinan-5-ones have been synthesized and tested for their antioxidant and antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, with certain derivatives exhibiting high inhibition comparable to standard antibiotics (Parveen et al., 2012).

- Insecticidal Properties : Studies on the insecticidal activities of 1,3,4-oxadiazoles, including their effects on larval growth and digestive enzymes in insects like the armyworm, highlight their potential as novel insecticides for pest control (Xiao & Huang, 2014).

Chemical and Medicinal Research

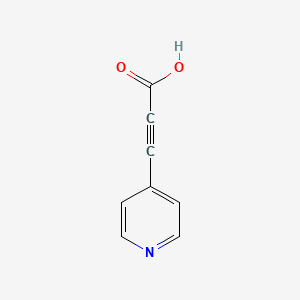

- Chemical Properties and Synthesis Routes : The chemical properties of 1,3,4-oxadiazole derivatives, their synthesis routes, and their potential as bioisosteric replacements in drug molecules have been extensively studied. This includes a systematic comparison of different oxadiazole isomers and their pharmacological profiles (Boström et al., 2012).

- Therapeutic Potential : The peculiar structural features of 1,3,4-oxadiazole rings allow for effective binding with various enzymes and receptors, leading to a range of bioactivities. This has spurred research into the development of 1,3,4-oxadiazole-based derivatives for treating various ailments (Verma et al., 2019).

Zukünftige Richtungen

The future directions for 1,3,4-Oxadiazinan-2-one involve the development of new methods for obtaining complex structures containing oxadiazole rings . Due to the constantly growing interest in heterocyclic systems of this nature, these compounds could be used in the future in medicine and agriculture . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Eigenschaften

IUPAC Name |

1,3,4-oxadiazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c6-3-5-4-1-2-7-3/h4H,1-2H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSRDSXWYFVGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Oxadiazinan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)